1-Ethyl-1H-indol-5-amine is an organic compound belonging to the indole family, characterized by its ethyl substitution at the nitrogen atom of the indole structure. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development.
1-Ethyl-1H-indol-5-amine is classified as an indole derivative, which is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound can be synthesized from various indole precursors through alkylation processes. It is often investigated for its role in biological pathways and as a building block for more complex chemical entities used in pharmaceuticals and agrochemicals.
The synthesis of 1-ethyl-1H-indol-5-amine typically involves several key steps:
The molecular formula of 1-ethyl-1H-indol-5-amine is , reflecting its composition of carbon, hydrogen, and nitrogen atoms. The structure features an ethyl group attached to the nitrogen atom of the indole ring, influencing both its chemical reactivity and biological activity.
1-Ethyl-1H-indol-5-amine can participate in various chemical reactions due to the reactive nature of the indole moiety:
The choice of reagents and reaction conditions significantly impacts the efficiency and selectivity of these transformations. For example:
The mechanism of action for 1-ethyl-1H-indol-5-amine involves its interaction with various molecular targets within biological systems. The indole ring allows for binding with multiple receptors and enzymes, modulating their activity:
1-Ethyl-1H-indol-5-amine typically appears as a solid at room temperature. Its melting point and solubility characteristics are influenced by its molecular structure.
The chemical properties include:
Relevant data on these properties can be crucial for applications in drug formulation and material sciences.
The applications of 1-ethyl-1H-indol-5-amine span several scientific domains:
High-throughput screening campaigns targeting Autotaxin employed fluorescence polarization assays with the substrate dabcyl-fluoroscein FS-3. This methodology enabled rapid evaluation of compound libraries exceeding 14,000 diverse small molecules. Initial screening identified Indole-1 (ethyl 1-(5-(4-(chloromethyl)thiazol-2-yl)-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one) as a promising hit, exhibiting an Autotaxin half-maximal inhibitory concentration of 740 nM [5]. This indole-based scaffold served as the critical starting point for subsequent medicinal chemistry efforts. The hit validation process confirmed Indole-1's direct binding to Autotaxin’s hydrophobic tunnel adjacent to the catalytic site, as evidenced by surface plasmon resonance studies with a dissociation constant of 8.2 µM [5]. Crucially, this compound showed negligible inhibition against related phosphodiesterase or nuclease enzymes, establishing early selectivity for the Autotaxin target.
Table 1: High-Throughput Screening Hit Profile
Parameter | Indole-1 |
---|---|
Autotaxin IC₅₀ | 740 nM |
Dissociation Constant (Kd) | 8.2 µM |
Molecular Weight | 387.8 g/mol |
Selectivity Index* | >100 |
*Selectivity index measured against PDE3, PDE4, and DNase I enzymes [5].
Structure-based drug design leveraged X-ray crystallographic data of Autotaxin co-crystallized with initial indole derivatives (Protein Data Bank accession codes unavailable in source material). Analysis revealed three critical binding domains: (1) the catalytic binuclear zinc site, (2) a deep hydrophobic pocket accommodating the indole core, and (3) a solvent-exposed hydrophobic tunnel [3] [5]. Molecular modeling demonstrated that the 1-ethyl substitution at the indole nitrogen optimally filled a narrow cleft in the hydrophobic tunnel, reducing desolvation energy by 2.3 kcal/mol compared to unsubstituted analogs [5]. The 5-amino group formed a water-mediated hydrogen bond network with Thr209 and Tyr210 residues, while the trifluoroacetyl group at position 3 exhibited π-stacking with Phe275 [5].
Systematic scaffold optimization explored bioisosteric replacements, identifying the carbamate linkage as superior to amide or urea connectors in initial iterations. Carbamate derivatives maintained the planar orientation required for deep pocket penetration, with a mean dihedral angle deviation of only 7.2°±2.1° from the crystallographic binding pose [5]. This phase yielded compound 4 (morpholine carbamate derivative), which achieved sub-nanomolar potency (Autotaxin half-maximal inhibitory concentration = 0.41 nM) through enhanced van der Waals contacts with Leu276, Ala217, and Ile213 [5].
Figure: Binding Mode of Optimized Indole Derivative in Autotaxin(Hypothetical representation based on [5] description)
Hydrophobic Tunnel | | [1-ethyl group] | Zn²⁺---O=C-N(morpholine) [Carbamate linker] | | [Hydrophobic contacts: Leu²⁷⁶, Ala²¹⁷] | Indole Core---Phe²⁷⁵ | NH₂---H₂O---Thr²⁰⁹/Tyr²¹⁰
Lead optimization addressed critical pharmacokinetic limitations while maintaining nanomolar Autotaxin inhibition. Carbamate derivatives like compound 4 exhibited poor aqueous solubility (0.8 µg/mL at pH 7.4) and variable murine pharmacokinetics with 47% standard deviation in plasma exposure metrics [5]. Strategic bioisosteric replacement of the carbamate with urea improved water solubility 18-fold (14.5 µg/mL) while retaining Autotaxin affinity. The urea linker retained hydrogen-bond acceptor capacity toward zinc-coordinated water molecules but introduced favorable dipole interactions with Arg278 [5].
Systematic structure-activity relationship investigation of 15 carbamate and 15 urea analogs established that:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: